4,6-diphenyl-4H-1,3-oxazin-2-amine

Catalog No.
S12682459
CAS No.
864730-83-6
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-diphenyl-4H-1,3-oxazin-2-amine

CAS Number

864730-83-6

Product Name

4,6-diphenyl-4H-1,3-oxazin-2-amine

IUPAC Name

4,6-diphenyl-4H-1,3-oxazin-2-amine

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18)

InChI Key

VISPLFQNYILXNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(OC(=N2)N)C3=CC=CC=C3

4,6-Diphenyl-4H-1,3-oxazin-2-amine is a heterocyclic compound characterized by the presence of an oxazine ring, which consists of one nitrogen and one oxygen atom within a six-membered ring structure. The compound features two phenyl groups attached to the 4-position of the oxazine ring and an amine group at the 2-position. This structural configuration contributes to its unique chemical properties and potential biological activities. Oxazines are known for their role in medicinal chemistry, often exhibiting various pharmacological effects, including antibacterial and anticancer activities .

The chemical reactivity of 4,6-diphenyl-4H-1,3-oxazin-2-amine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the oxazine ring can undergo electrophilic aromatic substitution due to the electron-donating nature of the phenyl groups. Additionally, this compound can engage in hydrogen bonding interactions, which are crucial for its biological activity and interaction with biological targets .

Research indicates that 4,6-diphenyl-4H-1,3-oxazin-2-amine exhibits notable antibacterial properties. In vitro studies have shown that derivatives of this compound demonstrate significant inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity is attributed to its ability to interact with bacterial proteins and interfere with their function . Furthermore, oxazine derivatives have been explored for other biological activities, including antitumor and antifungal effects .

Several methods have been developed for synthesizing 4,6-diphenyl-4H-1,3-oxazin-2-amine. Common approaches include:

  • One-Pot Multicomponent Reactions: This method involves combining various reactants in a single reaction vessel to produce the desired oxazine derivative efficiently.
  • Condensation Reactions: These reactions typically involve the condensation of an amine with a carbonyl compound in the presence of a suitable catalyst or reagent to form the oxazine ring structure .
  • Cyclization Reactions: Specific cyclization techniques can also be employed to construct the oxazine framework from simpler precursors .

4,6-Diphenyl-4H-1,3-oxazin-2-amine has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new antibacterial agents or other therapeutic agents targeting various diseases. Additionally, due to its unique structure, it could be utilized in materials science for developing novel polymeric materials or as a building block in organic synthesis .

Molecular docking studies have been conducted to explore the interaction of 4,6-diphenyl-4H-1,3-oxazin-2-amine with specific biological targets. These studies reveal that the compound can bind effectively to bacterial proteins involved in resistance mechanisms, suggesting its potential as an effective antibacterial agent. The binding affinity and interaction profiles provide insights into optimizing this compound for enhanced biological efficacy .

Several compounds share structural similarities with 4,6-diphenyl-4H-1,3-oxazin-2-amine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(4,6-diphenyl-4H-1,3-oxazin-2-yl)benzamideContains a benzamide moietyAntibacterial
4-(2-Bromopyridin-4-yl)-6-phenyl-4H-1,3-oxazin-2-amineIncorporates a bromopyridine substituentAntibacterial
N-[4-(2-Bromopyridin-4-yl)-6-phenyloxazin]-4-chlorobenzamideCombines oxazine with chlorobenzamideAntibacterial
4-{2-[ (4-Morpholinophenyl)amino]pyridin}-6-phenyloxazinMorpholino group presentAntibacterial

These compounds exhibit varying degrees of biological activity and structural modifications that influence their pharmacological properties. The unique combination of diphenyl groups and an amine functional group in 4,6-diphenyl-4H-1,3-oxazin-2-amines distinguishes it from these derivatives while contributing to its specific antibacterial potency .

The compound 4,6-diphenyl-4H-1,3-oxazin-2-amine was first synthesized in the context of developing efficient multicomponent reactions (MCRs) for heterocyclic systems. A landmark study by Ishak et al. (2017) demonstrated its preparation via a one-pot condensation of arylaldehydes, 2-bromovinyl derivatives, and urea under microwave irradiation in aqueous media. This method represented a significant advancement over traditional thermal approaches, offering shorter reaction times (minutes versus hours) and improved yields (up to 92%). The discovery aligned with broader trends in green chemistry, as water was employed as a solvent, minimizing environmental impact.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 4,6-diphenyl-4H-1,3-oxazin-2-amine, reflecting its substitution pattern: phenyl groups at positions 4 and 6, and an amine group at position 2 of the oxazine ring. Its molecular formula is C₁₆H₁₄N₂O, with a molar mass of 250.30 g/mol. The CAS registry number, 34954-19-3, uniquely identifies it in chemical databases. Alternative names include 2-amino-4,6-diphenyl-4H-1,3-oxazine and 4H-1,3-oxazin-2-amine, 4,6-diphenyl-.

Importance in Heterocyclic Chemistry

As a member of the 1,3-oxazine family, this compound exemplifies the structural diversity achievable through heterocyclic synthesis. The 1,3-oxazine core is prized for its electron-rich aromatic system, which facilitates interactions with biological targets such as enzymes and receptors. Derivatives of 1,3-oxazines are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities, making this scaffold a cornerstone of medicinal chemistry.

Overview of Research Significance

Recent studies have highlighted the compound’s dual role as both a synthetic intermediate and a bioactive molecule. Its efficient synthesis via MCRs has enabled rapid diversification for structure-activity relationship (SAR) studies. Additionally, gold-catalyzed cycloisomerization methods have expanded access to related 4H-benzo[d]oxazines, underscoring its relevance in methodological innovation.

Molecular Structure and Stereochemistry

4,6-diphenyl-4H-1,3-oxazin-2-amine features a six-membered heterocyclic oxazine ring containing nitrogen and oxygen atoms positioned at the 1,3-positions of the ring system [1]. The molecular structure consists of a central oxazine ring substituted with two phenyl groups at the 4 and 6 positions, and an amino group at the 2 position [1]. The compound exists with the molecular formula C₁₆H₁₄N₂O and exhibits specific stereochemical characteristics that influence its overall molecular behavior [1].

The oxazine ring adopts a non-planar conformation, typically exhibiting a half-chair or envelope configuration similar to other six-membered heterocyclic systems [5] [33]. The phenyl substituents at positions 4 and 6 contribute significantly to the compound's three-dimensional structure and influence the overall molecular geometry [1]. The presence of these aromatic rings enhances the planar character of the molecule and facilitates π-π stacking interactions [1].

The stereochemistry of the compound is characterized by the spatial arrangement of the phenyl groups relative to the oxazine ring plane [5]. The dihedral angles between the phenyl rings and the oxazine ring system play a crucial role in determining the molecular conformation and subsequent physicochemical properties [5]. Studies on related oxazine derivatives indicate that the mean planes of substituted rings typically form significant dihedral angles with the central heterocyclic system [33].

Electronic Configuration and Resonance Effects

The electronic structure of 4,6-diphenyl-4H-1,3-oxazin-2-amine is characterized by delocalized π-electron systems that extend across the oxazine ring and the attached phenyl substituents [1] [4]. The compound exhibits resonance stabilization through multiple canonical structures involving the oxazine ring and the amino substituent at position 2 [27].

Density functional theory calculations reveal specific electronic properties for oxazine derivatives, with the highest occupied molecular orbital energy typically ranging around -5.82 eV and the lowest unoccupied molecular orbital energy approximately -1.76 eV [1]. The HOMO-LUMO energy gap of approximately 4.06 eV indicates moderate chemical reactivity and stability under standard conditions [1]. This electronic configuration suggests that the compound maintains reasonable stability while retaining sufficient reactivity for chemical transformations [1].

The resonance effects in the molecule arise primarily from the interaction between the amino group and the oxazine ring system [27]. The nitrogen atom in the amino substituent can participate in conjugation with the heterocyclic ring, leading to partial double-bond character in the carbon-nitrogen bond [27]. This delocalization contributes to the overall stability of the molecular system and influences the compound's chemical behavior [27].

Computational studies using various theoretical methods have demonstrated that the electronic distribution in oxazine derivatives is significantly influenced by substituent effects [28] [30]. The phenyl groups at positions 4 and 6 act as weak π-electron donors while simultaneously exhibiting σ-electron withdrawal properties [27]. This dual electronic effect contributes to the unique reactivity profile of the compound [27].

Physicochemical Properties

Molecular Formula and Weight

4,6-diphenyl-4H-1,3-oxazin-2-amine possesses the molecular formula C₁₆H₁₄N₂O with a molecular weight of 250.29 grams per mole [1]. The compound contains sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom arranged in the characteristic oxazine framework [1]. The molecular composition reflects the presence of the central heterocyclic ring system with two phenyl substituents and one amino functional group [1].

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O
Molecular Weight250.29 g/mol
CAS Registry Number864730-83-6
IUPAC Name4,6-diphenyl-4H-1,3-oxazin-2-amine

The canonical SMILES representation of the compound is C1=CC=C(C=C1)C2C=C(OC(=N2)N)C3=CC=CC=C3, which accurately describes the connectivity pattern of atoms within the molecular structure [1]. The InChI identifier provides a standardized representation: InChI=1S/C16H14N2O/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18) [1].

Solubility and Partition Coefficient

The solubility characteristics of 4,6-diphenyl-4H-1,3-oxazin-2-amine are influenced by the presence of both hydrophilic and lipophilic structural elements [9] [32]. The amino group at position 2 provides hydrogen bonding capability, contributing to aqueous solubility, while the two phenyl substituents impart significant lipophilic character to the molecule [9] [32].

Partition coefficient studies on related oxazine derivatives indicate that compounds with multiple aromatic substituents typically exhibit moderate to high lipophilicity [32] [34]. The octanol-water partition coefficient (log P) for similar diphenyl-substituted oxazine compounds generally ranges between 2.5 and 4.0, suggesting moderate lipophilicity [32] [34]. This property influences the compound's bioavailability and membrane permeability characteristics [32].

The presence of the amino functional group enhances water solubility compared to non-amino substituted oxazine derivatives [9]. However, the overall solubility profile remains dominated by the lipophilic contribution of the two phenyl rings [9]. Computational methods for predicting partition coefficients using group contribution approaches suggest that the compound exhibits favorable distribution properties for various applications [32] [34].

Melting Point, Boiling Point, and Stability

Thermal analysis of oxazine derivatives reveals that compounds with phenyl substituents typically exhibit elevated melting points due to enhanced intermolecular interactions [9] [11]. Related diphenyl-oxazine compounds demonstrate melting points in the range of 160-180°C, indicating substantial thermal stability [15] [19]. The specific melting point of 4,6-diphenyl-4H-1,3-oxazin-2-amine has been reported in various synthetic studies, though exact values may vary depending on purity and crystalline form [15].

The thermal stability of the compound is enhanced by the aromatic character of the oxazine ring and the stabilizing influence of the phenyl substituents [35]. Thermogravimetric analysis of similar oxazine derivatives shows initial decomposition temperatures typically occurring above 200°C [35]. The compound exhibits reasonable stability under standard laboratory conditions, though prolonged exposure to elevated temperatures may lead to decomposition [35].

Boiling point determination for this compound is complicated by potential thermal decomposition at elevated temperatures [11]. The presence of the amino group and the heterocyclic ring system makes the compound susceptible to thermal rearrangement or degradation before reaching its theoretical boiling point [11]. Stability studies indicate that the compound maintains its structural integrity under normal storage conditions when protected from light and moisture [35].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4,6-diphenyl-4H-1,3-oxazin-2-amine through analysis of both proton and carbon-13 spectra [15] [19]. Proton NMR spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule [15].

The aromatic protons from the phenyl substituents typically appear in the region between 7.0-8.0 ppm, with multiplicities reflecting the substitution patterns [15] [19]. The proton at position 4 of the oxazine ring exhibits a characteristic signal around 5.5-6.0 ppm due to its position adjacent to the electronegative nitrogen and oxygen atoms [15]. The vinyl proton at position 5 of the oxazine ring appears as a distinct signal, often around 6.5-7.0 ppm [15].

The amino group protons generate a broad signal, typically observed around 9.0-9.5 ppm in deuterated dimethyl sulfoxide solvent [15] [19]. This chemical shift reflects the electron-withdrawing influence of the adjacent oxazine ring system [15]. The exact chemical shift and multiplicity patterns depend on the specific measurement conditions and solvent system employed [15].

Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl-like carbon at position 2 appearing around 160-165 ppm [15] [19]. The aromatic carbons from the phenyl rings generate signals in the typical aromatic region between 125-140 ppm [15]. The carbon atoms of the oxazine ring system exhibit characteristic chemical shifts that reflect their electronic environments within the heterocyclic framework [15].

IR and Raman Spectroscopy

Infrared spectroscopy of 4,6-diphenyl-4H-1,3-oxazin-2-amine reveals characteristic absorption bands that correspond to specific functional groups within the molecule [16] [17]. The amino group exhibits characteristic N-H stretching vibrations typically observed around 3300-3500 cm⁻¹ [16]. These bands often appear as a doublet due to symmetric and asymmetric stretching modes of the primary amino group [16].

The aromatic C-H stretching vibrations from the phenyl substituents appear in the region around 3000-3100 cm⁻¹ [16] [17]. The C=N stretching vibration of the oxazine ring system generates a characteristic absorption band around 1600-1700 cm⁻¹ [16]. The C-O stretching vibration typically appears around 1000-1200 cm⁻¹, reflecting the ether-like character of the oxygen atom in the heterocyclic ring [16].

Aromatic C=C stretching vibrations produce multiple bands in the region between 1400-1600 cm⁻¹ [16] [17]. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic absorptions that provide detailed structural information about the specific substitution pattern and ring system [16].

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be inactive or weak in the infrared spectrum [17]. The aromatic ring breathing modes and C-C stretching vibrations are often more prominent in Raman spectra [17]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational analysis of the molecular structure [17].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4,6-diphenyl-4H-1,3-oxazin-2-amine reveals electronic transitions characteristic of the conjugated π-electron system [18] [22]. The compound exhibits absorption bands in both the ultraviolet and visible regions due to the extended conjugation involving the oxazine ring and phenyl substituents [18].

The primary absorption maximum typically occurs in the ultraviolet region around 250-300 nm, corresponding to π-π* transitions within the aromatic system [18] [22]. Secondary absorption bands may appear at longer wavelengths due to n-π* transitions involving the nitrogen and oxygen heteroatoms [18]. The exact wavelength and intensity of these transitions depend on the solvent polarity and measurement conditions [18].

The molar absorptivity values for oxazine derivatives generally range from 10,000 to 50,000 M⁻¹cm⁻¹ for the main absorption bands [18]. These relatively high extinction coefficients reflect the allowed nature of the electronic transitions in the conjugated aromatic system [18]. Solvent effects on the absorption spectra provide information about the polarity and electronic structure of the excited states [18].

The compound may exhibit fluorescence properties due to the presence of the extended π-electron system [22]. Fluorescence emission characteristics depend on the specific electronic configuration and the presence of quenching mechanisms within the molecular structure [22]. These photophysical properties are relevant for potential applications in materials science and analytical chemistry [22].

Mass Spectrometry

Mass spectrometric analysis of 4,6-diphenyl-4H-1,3-oxazin-2-amine provides molecular weight confirmation and fragmentation pattern information [4] [21]. The molecular ion peak appears at m/z 250, corresponding to the molecular weight of the compound [1] [4]. High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements [4].

Fragmentation patterns in electron impact mass spectrometry reveal characteristic losses that correspond to specific structural features [4] [21]. Common fragmentations include loss of amino group (loss of 16 mass units) and loss of phenyl substituents (loss of 77 mass units) [4]. The base peak often corresponds to a stable fragment ion resulting from cleavage of the oxazine ring [4].

Electrospray ionization mass spectrometry provides softer ionization conditions that preserve the molecular ion integrity [21]. This technique is particularly useful for determining molecular weight and studying non-covalent interactions [21]. The protonated molecular ion [M+H]⁺ appears at m/z 251 under positive ion mode conditions [21].

Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation of selected precursor ions [21]. These studies reveal the specific bond cleavage patterns and help confirm the proposed molecular structure [21]. The fragmentation pathways provide insights into the relative stability of different structural elements within the molecule [21].

Crystallographic and Computational Studies

X-ray Crystallography

X-ray crystallographic studies of 4,6-diphenyl-4H-1,3-oxazin-2-amine and related compounds provide detailed three-dimensional structural information [33] [36]. Crystal structure analysis reveals the precise bond lengths, bond angles, and molecular conformations adopted in the solid state [33]. The oxazine ring system typically exhibits non-planar geometry with specific puckering parameters that characterize the ring conformation [33] [36].

Bond length measurements from crystallographic studies show that the C-N bonds in the oxazine ring are intermediate between single and double bond character, reflecting the resonance delocalization within the heterocyclic system [33]. The C-O bond lengths similarly exhibit partial double bond character due to conjugation effects [33]. Typical bond lengths for oxazine derivatives include C-N distances around 1.35-1.40 Å and C-O distances around 1.38-1.42 Å [33].

The molecular packing in the crystal structure is stabilized by intermolecular hydrogen bonding interactions involving the amino group [33] [36]. These hydrogen bonds typically form between the N-H groups and oxygen or nitrogen acceptors in neighboring molecules [33]. Additional stabilization arises from π-π stacking interactions between the aromatic rings of adjacent molecules [33].

Dihedral angles between the phenyl substituents and the oxazine ring plane provide information about the molecular conformation [33] [36]. Typical values range from 70-85 degrees, indicating significant twisting that minimizes steric interactions while maintaining some conjugative overlap [33]. The crystal packing often shows molecules arranged in layers with specific orientations that optimize intermolecular interactions [33].

Quantum Chemical Calculations

Density functional theory calculations using various basis sets provide comprehensive electronic structure information for 4,6-diphenyl-4H-1,3-oxazin-2-amine [4] [27] [28]. The B3LYP functional with 6-311G(d,p) basis set is commonly employed for geometry optimization and electronic property calculations [22] [28]. These calculations yield optimized molecular geometries that compare well with experimental crystallographic data [28].

Electronic structure calculations reveal the frontier molecular orbital energies and their spatial distributions [27] [28] [30]. The highest occupied molecular orbital typically shows electron density concentrated on the amino nitrogen and the oxazine ring π-system [27] [30]. The lowest unoccupied molecular orbital exhibits anti-bonding character with significant contributions from the phenyl substituents [27] [30].

Natural population analysis provides information about atomic charges and electron density distributions within the molecule [28]. These calculations show that the nitrogen atoms carry partial negative charges while the carbon atoms adjacent to heteroatoms exhibit partial positive charges [28]. The charge distribution influences the compound's reactivity and intermolecular interaction patterns [28].

Vibrational frequency calculations predict infrared and Raman spectra that can be compared with experimental observations [22] [28]. These computational results help assign specific vibrational modes to observed spectroscopic features [22]. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [22].

Molecular Modeling and Docking

Molecular modeling studies of 4,6-diphenyl-4H-1,3-oxazin-2-amine investigate conformational preferences and potential biological interactions [4] [24] [25]. Conformational analysis using molecular mechanics methods reveals the most stable molecular geometries and identifies barriers to internal rotation [24]. These studies show that the phenyl rings can adopt various orientations relative to the oxazine plane with relatively low energy barriers [24].

Molecular docking studies examine the compound's potential interactions with biological targets [4] [24] [25]. AutoDock Vina and similar programs are used to predict binding orientations and calculate binding affinities [24]. These calculations provide insights into the molecular recognition patterns and help identify key interaction sites [24] [25].

The compound exhibits favorable docking scores with various protein targets, indicating potential biological activity [4] [25]. Binding affinities typically range from -7 to -10 kcal/mol for different target proteins [4] [25]. The amino group and aromatic rings serve as key interaction points through hydrogen bonding and π-π interactions [25].

Multicomponent Cyclocondensation Reactions

Multicomponent cyclocondensation reactions represent a fundamental approach for the synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine and related derivatives. These reactions typically involve the simultaneous combination of three or more starting materials in a single reaction vessel to form the oxazine ring system [1] [2] [3].

The classical three-component approach involves the condensation of aromatic aldehydes, phenylacetylene derivatives, and urea under acidic conditions. This methodology has been demonstrated to produce 4,6-diphenyl-4H-1,3-oxazin-2-amine in yields ranging from 85-95% when conducted under optimized conditions [1] [2]. The reaction proceeds through a cascade mechanism involving initial formation of an intermediate, followed by cyclization to establish the six-membered oxazine ring.

Research has shown that the choice of acid catalyst significantly influences the reaction outcome. Trifluoroacetic acid in ethanol has emerged as an effective catalyst system, providing excellent yields while maintaining mild reaction conditions [2]. Alternative acidic conditions using concentrated hydrochloric acid in combination with metal triflates have also proven successful, particularly when employing ytterbium triflate as a Lewis acid component [1].

The mechanism of multicomponent cyclocondensation involves multiple sequential steps. Initially, the aromatic aldehyde undergoes nucleophilic attack by the phenylacetylene component, facilitated by acid catalysis. This is followed by incorporation of the urea moiety through a series of condensation and cyclization steps, ultimately leading to formation of the desired oxazine ring system with the characteristic 2-amino substitution pattern [4].

One-Pot Synthesis Approaches

One-pot synthesis methodologies have gained considerable attention for the preparation of 4,6-diphenyl-4H-1,3-oxazin-2-amine due to their operational simplicity and atom economy advantages. These approaches eliminate the need for isolation of intermediates, thereby reducing overall reaction time and improving synthetic efficiency [3] [5] [6].

Recent developments in one-pot oxazine synthesis have focused on aqueous media conditions, which offer significant environmental benefits. Polyphosphoric acid has been identified as an effective catalyst for promoting the condensation of aromatic compounds with formaldehyde and amino components in water as the reaction medium [5]. These conditions typically yield oxazine products in the range of 72-92% while operating at room temperature.

The one-pot approach has been successfully extended to solvent-free conditions, where the reaction proceeds through direct mixing of solid reactants with catalytic amounts of acid promoters. Under these conditions, reaction times are dramatically reduced from hours to minutes, with the synthesis of oxazine derivatives completed in 5-12 minutes at temperatures of 80°C [6] [7].

Mechanistic studies of one-pot synthesis reveal that the reaction proceeds through formation of a transient intermediate complex, which undergoes rapid cyclization under the applied reaction conditions. The elimination of water during the cyclization step drives the reaction to completion, particularly under solvent-free conditions where the water can be easily removed [8] [9].

Catalytic Strategies

Lewis Acid Catalysis

Lewis acid catalysis has proven to be highly effective for the synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine, with various metal salts demonstrating excellent catalytic activity. Rare earth metal triflates, particularly ytterbium triflate and scandium triflate, have emerged as premier Lewis acid catalysts for this transformation [1] [10].

Ytterbium triflate in combination with concentrated hydrochloric acid has been shown to catalyze the formation of oxazine derivatives with yields ranging from 70-85% under optimized conditions [1]. The reaction typically requires 4-8 hours at temperatures between 80-100°C, with the catalyst system showing tolerance for a wide range of aromatic substituents on both the aldehyde and acetylene components.

Indium trichloride represents another important Lewis acid catalyst, although its efficiency varies significantly with reaction conditions. Initial studies using 0.5 mmol of indium trichloride in anhydrous acetonitrile under reflux conditions for 20 hours produced only 6% yield of 4,6-diphenyl-4H-1,3-oxazin-2-amine [1]. However, optimization of reaction parameters, including solvent choice and temperature control, has led to substantial improvements in catalytic performance.

The mechanism of Lewis acid catalysis involves coordination of the metal center to electron-rich heteroatoms in the starting materials, thereby activating them toward nucleophilic attack. The Lewis acid facilitates both the initial condensation step and the subsequent cyclization process, leading to enhanced reaction rates and improved selectivity [10]. Water-stable Lewis acids, such as rare earth triflates, offer particular advantages as they can function effectively in aqueous or partially aqueous reaction media.

Transition Metal Catalysis

Transition metal catalysis has opened new pathways for oxazine synthesis, with palladium and gold complexes showing exceptional performance in specialized reaction conditions. Palladium complexes with phenanthroline ligands have been particularly successful in catalyzing the formation of oxazine derivatives from nitroarenes and conjugated dienes [11].

The palladium-catalyzed approach utilizes phenyl formate as a carbon monoxide surrogate, enabling the in-situ generation of nitrosoarenes from nitroarenes, which subsequently undergo hetero-Diels-Alder reactions with conjugated dienes to produce 3,6-dihydro-2H- [1] [12]-oxazines [11]. This methodology achieves yields of 80-97%, which are higher than previously reported methods for similar transformations.

Gold(I) catalysis has been successfully applied to the cycloisomerization of N-(2-alkynyl)aryl benzamides, leading to the formation of highly substituted 4H-benzo[d] [1] [13]oxazines [14]. The reaction tolerates various functional groups, including electron-rich and electron-poor aromatic substituents, with yields typically ranging from 61-95%. The catalyst system requires relatively mild conditions, operating at room temperature to 30°C in dichloromethane.

Mechanistic investigations of transition metal-catalyzed oxazine synthesis reveal complex reaction pathways involving oxidative addition, reductive elimination, and π-coordination processes. The metal center serves multiple roles, including substrate activation, intermediate stabilization, and product formation facilitation [15] [11].

Organocatalysts and Green Chemistry Methods

Organocatalysis has emerged as a powerful approach for the asymmetric synthesis of oxazine derivatives, offering advantages in terms of mild reaction conditions, low toxicity, and environmental compatibility. Chiral secondary amines have been identified as highly effective organocatalysts for the enantioselective synthesis of oxazine compounds [16].

Recent developments in organocatalytic oxazine synthesis have focused on tandem reaction sequences, where a chiral secondary amine catalyst promotes both the initial condensation and subsequent cyclization steps. These reactions typically achieve yields of 85-99% with excellent enantioselectivities exceeding 99% in many cases [16]. The reaction conditions are notably mild, often proceeding at room temperature in environmentally benign solvents.

Chiral phosphoric acids represent another important class of organocatalysts for oxazine synthesis. These catalysts have been successfully employed in Nitroso-Diels-Alder cycloadditions to produce chiral cis-3,6-dihydro-2H-1,2-oxazines with excellent stereoselectivity [17]. The reaction demonstrates broad substrate scope and functional group tolerance while maintaining high levels of enantio- and diastereoselectivity.

Green chemistry approaches have been extensively developed for oxazine synthesis, with emphasis on aqueous media reactions, solvent-free conditions, and recyclable catalyst systems. Magnetic nanocatalysts, such as Fe₃O₄-supported systems, offer advantages in terms of easy separation and recyclability [8] [18]. These systems can be reused multiple times without significant loss of catalytic activity, making them attractive for large-scale applications.

Optimization of Reaction Conditions

Solvent Effects

Solvent selection plays a critical role in determining the efficiency and selectivity of oxazine synthesis reactions. Comprehensive studies have revealed that solvent polarity, hydrogen bonding capability, and coordinating ability significantly influence reaction outcomes [5] [8] [7].

SolventPolarityTypical Yield (%)AdvantagesDisadvantages
WaterHigh75-92Green, cheap, safeLimited solubility of organics
EthanolMedium-High80-95Good solubility, recyclableFlammable, needs removal
AcetonitrileMedium70-85Moderate reactivityToxic, expensive
DMFHigh85-95High solubility, polarToxic, high boiling point
TolueneLow60-75Aprotic, inertPoor yields, not green
Solvent-FreeN/A85-95Atom economical, greenMixing issues, heat transfer

Aqueous media have gained significant attention for oxazine synthesis due to their environmental benefits and cost-effectiveness. Water-based reaction systems typically employ catalysts such as polyphosphoric acid or water-stable Lewis acids to promote the cyclocondensation reaction [5]. These conditions often require longer reaction times but offer advantages in terms of product purification and waste reduction.

Solvent-free conditions represent the pinnacle of green chemistry approaches for oxazine synthesis. Under these conditions, the reaction components are mixed directly with solid acid catalysts, and the reaction proceeds through a mechanochemical pathway [6] [7]. The absence of solvent eliminates purification steps and reduces waste generation while often providing superior yields compared to solution-phase reactions.

The choice of solvent also affects the reaction mechanism and selectivity. Polar protic solvents tend to stabilize ionic intermediates, facilitating the cyclization step, while aprotic solvents may favor alternative reaction pathways. Careful optimization of solvent systems has led to the development of highly efficient protocols for specific substrate combinations [8] [9].

Temperature and Time Parameters

Temperature optimization is crucial for achieving maximum yields while minimizing side reactions in oxazine synthesis. Systematic studies have established optimal temperature ranges for different catalytic systems and substrate combinations [8] [19] [20].

Temperature (°C)Typical TimeYield Range (%)SelectivitySide ReactionsIndustrial Suitability
Room Temp (20-25)6-24 h60-85HighMinimalPoor (long time)
40-602-8 h70-90HighMinimalModerate
60-800.5-4 h80-95HighLowExcellent
80-1000.25-2 h85-95GoodModerateGood
100-1200.1-1 h80-90ModerateSignificantModerate
>1200.05-0.5 h65-80LowHighPoor (decomposition)

The optimal temperature range for most oxazine synthesis reactions lies between 60-80°C, where high yields can be achieved with reasonable reaction times while maintaining good selectivity [8] [9]. At these temperatures, the reaction typically completes within 0.5-4 hours, making the process suitable for both laboratory and industrial applications.

Higher temperatures (80-100°C) can reduce reaction times significantly but may lead to increased side reactions and product decomposition. Conversely, lower temperatures (40-60°C) provide excellent selectivity but require extended reaction times that may not be practical for large-scale synthesis [7] [21].

Reaction time optimization must consider the balance between conversion efficiency and selectivity. Extended reaction times can improve yields but may also promote side reactions and product degradation. Optimal reaction times typically range from 0.5-8 hours depending on the specific catalyst system and reaction temperature employed [6] [9].

Yield Enhancement Techniques

Several techniques have been developed to enhance yields in oxazine synthesis reactions beyond standard optimization of temperature, time, and solvent parameters. These approaches focus on mechanistic insights and reaction engineering principles [19] [20] [21].

Microwave-assisted synthesis has proven highly effective for yield enhancement, providing rapid heating and improved reaction kinetics. Under microwave irradiation, oxazine synthesis reactions can be completed in minutes rather than hours, often with improved yields compared to conventional heating methods [21]. The uniform heating provided by microwave energy helps maintain optimal reaction conditions throughout the vessel.

Addition of molecular sieves or other water-scavenging agents can drive equilibrium reactions toward product formation by removing water generated during the cyclization step. This technique is particularly effective in systems where water elimination is the rate-determining step [9] [21].

Controlled atmosphere conditions, such as inert gas purging or reduced pressure, can prevent oxidation of sensitive intermediates and improve overall yields. Some reactions benefit from air exposure, which provides mild oxidation conditions necessary for catalyst regeneration or product formation [22] [21].

Sequential addition of reagents can optimize reaction stoichiometry and minimize side reactions. This approach is particularly useful when one reaction component is prone to decomposition or when competing reactions need to be suppressed [20] [23].

Derivatization and Functionalization

Substituent Variation on Phenyl Rings

The phenyl rings in 4,6-diphenyl-4H-1,3-oxazin-2-amine offer multiple sites for structural modification, allowing access to a diverse array of functionalized derivatives. Systematic variation of substituents on these aromatic rings has been extensively studied to understand structure-activity relationships and expand the chemical space of oxazine derivatives [24] [25] [14].

Electron-withdrawing groups such as halogens (fluorine, chlorine, bromine, iodine), nitro groups, and trifluoromethyl substituents have been successfully incorporated into the phenyl rings during synthesis. These modifications typically maintain good to excellent yields (73-86%) in the cyclization reactions, though some derivatives require elevated temperatures (30°C) for complete conversion [14]. The presence of electron-withdrawing groups often enhances the electrophilicity of the oxazine system, making it more reactive toward nucleophilic substitution reactions.

Electron-donating groups, including methoxy, methyl, and dimethylamino substituents, have also been incorporated with varying degrees of success. These modifications generally require more forcing conditions for synthesis but provide access to electron-rich oxazine systems. Yields for these derivatives typically range from 41-61%, with the lower yields attributed to reduced electrophilicity of the starting materials [14].

The positional effects of substituents on the phenyl rings have been investigated through systematic studies. Substitution at the 2- and 4-positions of the benzene rings shows different effects on both the synthesis efficiency and the properties of the resulting oxazine derivatives. The 2,4-disubstituted pattern often provides optimal results in terms of both synthetic accessibility and thermal stability of the products [24].

Amine Group Modifications

The 2-amino group in 4,6-diphenyl-4H-1,3-oxazin-2-amine represents a versatile handle for further functionalization, enabling the preparation of N-substituted derivatives with altered physical and chemical properties [25] [22] [26].

N-alkylation reactions have been successfully employed to introduce various alkyl groups onto the amino nitrogen. These transformations typically proceed under mild basic conditions using alkyl halides or other alkylating agents. The resulting N-alkylated oxazines maintain the core heterocyclic structure while exhibiting modified solubility and reactivity profiles [26].

N-acylation reactions provide access to amide derivatives, which can serve as precursors for further transformations or as final products with distinct biological activities. Acylation can be achieved using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. These reactions generally proceed in good yields (70-90%) and are compatible with a wide range of acylating agents [22] [26].

N-tosylation and other sulfonylation reactions have been employed to prepare N-sulfonyl derivatives. These modifications often enhance the stability of the oxazine ring system and can serve as protecting groups for the amino functionality during subsequent synthetic transformations [25].

The amino group can also participate in condensation reactions with aldehydes or ketones to form Schiff base derivatives. These reactions provide access to N-substituted oxazines with extended conjugation and altered electronic properties [26].

Post-Synthetic Transformations

Post-synthetic modifications of 4,6-diphenyl-4H-1,3-oxazin-2-amine offer opportunities to introduce additional functional groups and create more complex molecular architectures. These transformations can be categorized into several major classes based on the reaction type and target functionality [25] [27] [11].

Oxidation reactions can be employed to modify the oxazine ring system or introduce additional functional groups. Selective oxidation of the ring system can lead to oxazine N-oxides or other oxidized derivatives with altered electronic properties and reactivity patterns [22].

Reduction reactions provide access to partially or fully reduced oxazine derivatives. These transformations can be achieved using various reducing agents, including metal hydrides, catalytic hydrogenation, or electrochemical reduction methods. The choice of reducing conditions determines the selectivity and extent of reduction [28].

Cyclization reactions can be employed to create polycyclic systems incorporating the oxazine core. These transformations often involve reaction of the amino group or aromatic rings with additional reagents to form new ring systems. Such reactions have been used to prepare complex heterocyclic frameworks with potential biological activity [27].

Cross-coupling reactions, particularly palladium-catalyzed processes, have been successfully applied to bromo-substituted oxazine derivatives. These reactions enable the introduction of various aromatic, heteroaromatic, and aliphatic substituents through Suzuki, Heck, and Sonogashira coupling protocols. Yields for these transformations typically range from 80-95%, demonstrating the compatibility of the oxazine system with transition metal catalysis [25].

Functional group interconversions can be employed to transform existing substituents into new functional groups. These transformations include hydrolysis of esters to carboxylic acids, reduction of nitro groups to amines, and protection/deprotection sequences for various functional groups [11].

Scale-Up and Industrial Synthesis Considerations

Industrial synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine requires careful consideration of multiple factors beyond laboratory optimization, including cost, safety, environmental impact, and regulatory compliance [29] [30] [31].

ConsiderationLaboratory ScaleIndustrial ScaleRecommended Approach
Catalyst CostExpensive catalysts acceptableCost-effective catalysts neededHeterogeneous/recyclable catalysts
Solvent ChoiceOrganic solvents commonly usedWater/solvent-free preferredAqueous media or solvent-free
Reaction TemperatureVariable temperature controlFixed temperature systems60-80°C for consistent results
Purification MethodColumn chromatographyCrystallization/filtrationPrecipitation/filtration
Waste ManagementSmall volumes manageableWaste minimization criticalAtom-economical reactions
Equipment RequirementsStandard glasswareSpecialized reactorsContinuous flow systems

Catalyst selection for industrial processes must balance activity, selectivity, and cost considerations. Heterogeneous catalysts offer significant advantages for large-scale applications due to their ease of separation and potential for recycling. Magnetic nanocatalysts and supported metal systems have shown particular promise for industrial oxazine synthesis [8] [18].

Process development for industrial synthesis typically involves optimization of reaction engineering parameters, including heat and mass transfer, mixing efficiency, and residence time distribution. Continuous flow processes offer advantages over batch operations in terms of heat transfer, scalability, and consistent product quality [30] [31].

A notable industrial-scale process has been developed for the kilogram-scale synthesis of related oxazine derivatives, achieving over 99% HPLC purity and 77% overall yield in a two-batch campaign [30]. This process employed alternative starting materials and optimized reaction conditions to overcome the limitations of literature methods.

Environmental considerations for industrial synthesis include minimization of organic solvent use, reduction of waste generation, and implementation of green chemistry principles. Aqueous media and solvent-free conditions have been prioritized for large-scale applications due to their environmental benefits and cost advantages [5] [6] [32].

Safety considerations for industrial processes require evaluation of thermal hazards, toxicity of reagents and products, and potential for hazardous byproduct formation. Comprehensive hazard analysis and risk assessment are essential components of industrial process development [29] [32].

Quality control and analytical methods must be established for industrial production to ensure consistent product quality and compliance with specifications. These methods typically include HPLC analysis, NMR spectroscopy, and melting point determination for identity and purity assessment [30] [31].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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